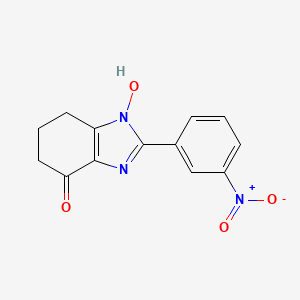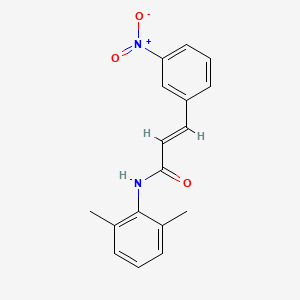![molecular formula C18H23NO5 B5764544 dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of terephthalic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate. One of the main areas of focus is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, more research is needed to explore its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate is a chemical compound with significant potential for the development of therapeutic agents for the treatment of cancer and inflammatory diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate can be synthesized by using a variety of methods. One of the most common methods involves the reaction of terephthalic acid with 3-cyclopentylpropanoyl chloride, followed by the addition of dimethylamine. This reaction results in the formation of dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity and has been tested in vitro against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
dimethyl 2-(3-cyclopentylpropanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-8-9-14(18(22)24-2)15(11-13)19-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSDDVMYPMNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(3-cyclopentylpropanoyl)amino]benzene-1,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)

![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)


![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
